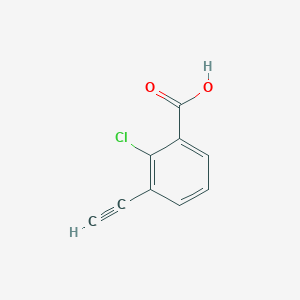

2-Chloro-3-ethynylbenzoic acid

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

2-Chloro-3-ethynylbenzoic acid is a chemical compound that can be categorized within the broader family of halogenated benzoic acids, which are known for their diverse chemical reactivity and utility in organic synthesis. These compounds serve as building blocks in the synthesis of various organic molecules, including pharmaceuticals, agrochemicals, and materials.

Synthesis Analysis

The synthesis of halogenated benzoic acids typically involves carbonylation reactions where halogenated biphenyls are subjected to a carbonylation reaction, leading to the substitution of the halogen atom and formation of the benzoic acid derivative (Boyarskiy, Fonari, Suwińska, & Simonov, 2009). Although the specific synthesis of this compound is not directly mentioned, the general strategy involves nucleophilic substitution reactions, halogenation, and carboxylation steps.

Molecular Structure Analysis

The molecular structure of halogenated benzoic acids is characterized by X-ray diffraction (XRD) techniques, revealing steric interactions between substituents and the formation of stable carboxyl supramolecular synthons. Weak interactions involving the carbonyl oxygen atom and the halogen atom are also noted, which could influence the reactivity and physical properties of these compounds (Boyarskiy et al., 2009).

Wissenschaftliche Forschungsanwendungen

Thermoresponsive Chiroptical Properties

One study focused on the thermoresponsive material characteristics of poly(4‘-ethynylbenzo-15-crown-5), which exhibits chiral on−off switching properties. This material demonstrated significant changes in circular dichroism intensity with temperature variations, suggesting potential applications in smart materials and sensors (Sakai et al., 2006).

Metal-Organic Frameworks (MOFs)

Another application involves the synthesis of 4,4'-ethynylenedibenzoic acids for constructing Zn-based, mixed-ligand metal-organic frameworks (MOFs). By varying the functionality in the 3- and 3'-positions of these linkers, researchers could create MOFs with different connectivities and levels of interpenetration, highlighting the role of 2-Chloro-3-ethynylbenzoic acid derivatives in the structural diversity of porous materials (Gadzikwa et al., 2008).

Nonlinear Optical Materials

The synthesis and characterization of N-substituted-5-phenyl-1H-pyrazole-4-ethyl carboxylates, including compounds with carboxylic acid groups and ester substituents, have shown significant optical nonlinearity. These compounds are potential candidates for optical limiting applications, demonstrating the utility of this compound derivatives in the development of nonlinear optical materials (Chandrakantha et al., 2013).

Fluorescent pH Sensors

Research into heteroatom-containing organic fluorophores, such as 1-(4-pyridinyl)-1-phenyl-2-(9-carbazolyl)ethene, has highlighted their potential as fluorescent pH sensors. These materials exhibit aggregation-induced emission (AIE) and intramolecular charge transfer (ICT) characteristics, making them suitable for detecting acidic and basic organic vapors (Yang et al., 2013).

Dye-Sensitized Solar Cells

Another study systematically investigated the impact of electron-acceptors in dye-sensitized solar cells, demonstrating how conjugating various electron-acceptor groups to a binary electron-donor can significantly affect the photovoltaic parameters and cell stability. This research underscores the potential of this compound derivatives in enhancing the efficiency and durability of photoelectrochemical cells (Yang et al., 2016).

Safety and Hazards

The compound is labeled with the GHS07 pictogram, indicating that it can cause skin irritation, serious eye damage, and damage to organs through prolonged or repeated exposure if inhaled . It is also harmful to aquatic life . Precautionary measures include avoiding breathing dust, washing skin thoroughly after handling, and wearing protective gear .

Wirkmechanismus

Target of Action

It is structurally similar to benzoic acid, which is known to have antimicrobial properties and is widely used as a food preservative . Benzoic acid is conjugated to glycine in the liver and excreted as hippuric acid .

Mode of Action

Based on its structural similarity to benzoic acid, it may interact with microbial enzymes, disrupting their metabolic processes

Biochemical Pathways

Benzoic acid, a structurally similar compound, is known to be conjugated to glycine in the liver, forming hippuric acid, which is then excreted . This suggests that 2-Chloro-3-ethynylbenzoic acid may also be involved in glycine conjugation pathways.

Pharmacokinetics

As a structurally similar compound, benzoic acid is known to be rapidly absorbed and metabolized in the liver, where it is conjugated with glycine and excreted as hippuric acid .

Result of Action

Benzoic acid, a structurally similar compound, is known to have antimicrobial properties, suggesting that this compound may also have similar effects .

Eigenschaften

IUPAC Name |

2-chloro-3-ethynylbenzoic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H5ClO2/c1-2-6-4-3-5-7(8(6)10)9(11)12/h1,3-5H,(H,11,12) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SEKGHWFGWKCPBY-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C#CC1=C(C(=CC=C1)C(=O)O)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H5ClO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

180.59 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![(4-chlorophenyl)[4-(3-chlorophenyl)-6-fluoro-1,1-dioxido-4H-1,4-benzothiazin-2-yl]methanone](/img/structure/B2494674.png)

![3-(5-(benzo[d][1,3]dioxol-5-yl)-1,3,4-oxadiazol-2-yl)-N-(4-chlorobenzyl)piperidine-1-carboxamide](/img/structure/B2494678.png)

![3-(2-chloro-6-fluorobenzyl)-5-ethoxy-1,6-dimethylpyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2494681.png)

![(Furan-2-ylmethyl)[2-(morpholin-4-yl)ethyl]amine dihydrochloride](/img/no-structure.png)

![4-(4-chlorobenzenesulfonyl)-2-methanesulfonyl-N-[2-(4-methoxyphenyl)ethyl]-1,3-thiazol-5-amine](/img/structure/B2494685.png)

![N-(7-methylbenzo[1,2-d:4,3-d']bis(thiazole)-2-yl)-2-(2-oxobenzo[d]oxazol-3(2H)-yl)acetamide](/img/structure/B2494692.png)